molecular formula C20H27N3O3 B11428385 Ethyl 4-(4-methylphenyl)-2-oxo-6-(piperidin-1-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Ethyl 4-(4-methylphenyl)-2-oxo-6-(piperidin-1-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11428385
M. Wt: 357.4 g/mol
InChI Key: PFEOCHOIHPPWLH-UHFFFAOYSA-N
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Description

Ethyl 4-(4-methylphenyl)-2-oxo-6-(piperidin-1-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of tetrahydropyrimidines. This compound is characterized by its unique structure, which includes a piperidine ring, a tetrahydropyrimidine core, and an ethyl ester group. It is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(4-methylphenyl)-2-oxo-6-(piperidin-1-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-methylbenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the intermediate compound. This intermediate then undergoes cyclization with piperidine and subsequent esterification to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the desired compound in high purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the tetrahydropyrimidine core, converting it to an alcohol.

    Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Nitration using nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated aromatic derivatives.

Scientific Research Applications

Ethyl 4-(4-methylphenyl)-2-oxo-6-(piperidin-1-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-methylphenyl)-2-oxo-6-(piperidin-1-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets in biological systems. The piperidine ring and tetrahydropyrimidine core are believed to interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

  • Ethyl 4-(4-chlorophenyl)-2-oxo-6-(piperidin-1-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate
  • Ethyl 4-(4-bromophenyl)-2-oxo-6-(piperidin-1-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Comparison: Ethyl 4-(4-methylphenyl)-2-oxo-6-(piperidin-1-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to the presence of a methyl group on the aromatic ring, which can influence its chemical reactivity and biological activity. Compared to its chlorinated or brominated analogs, the methyl-substituted compound may exhibit different pharmacokinetic properties and potency in biological assays.

Properties

Molecular Formula

C20H27N3O3

Molecular Weight

357.4 g/mol

IUPAC Name

ethyl 4-(4-methylphenyl)-2-oxo-6-(piperidin-1-ylmethyl)-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C20H27N3O3/c1-3-26-19(24)17-16(13-23-11-5-4-6-12-23)21-20(25)22-18(17)15-9-7-14(2)8-10-15/h7-10,18H,3-6,11-13H2,1-2H3,(H2,21,22,25)

InChI Key

PFEOCHOIHPPWLH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)C)CN3CCCCC3

Origin of Product

United States

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